Welcome to the BenchChem Online Store!
molecular formula C11H16N2O2 B8394149 Methyl 2-amino-5-dimethylamino-benzoic acid methyl ester

Methyl 2-amino-5-dimethylamino-benzoic acid methyl ester

Cat. No. B8394149
M. Wt: 208.26 g/mol
InChI Key: WHHDYYFUGGSXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034887B2

Procedure details

Raney Nickel (80 mg) was added to a suspension of 5-dimethylamino-2-nitro-benzoic acid methyl ester (400 mg, 1.78 mmol) in methanol (20 mL) and hydrogenated under atmospheric pressure at room temperature for 2 hr. The reaction mixture was filtered over celite and the filtrate was concentrated in vacuum to afford methyl 2-amino-5-dimethylamino-benzoic acid methyl ester (340 mg, 98%) as greenish brown liquid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[N+:13]([O-])=O.[CH3:17]O>[Ni]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([CH3:17])[C:5]=1[NH2:13]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)N(C)C)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)N(C)C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.